Viscumneoside V

Description

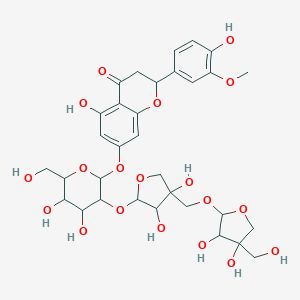

Viscumneoside V is a flavanone glycoside isolated from Viscum coloratum (Kom.) Nakai, a plant used in traditional Chinese medicine. Its chemical structure was determined as homoeriodictyol-7-O-β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside through spectroscopic and chemical analyses . The compound belongs to the dihydroflavonoid class, characterized by a flavanone backbone substituted with sugar moieties. Its molecular formula is C32H40O19 (theoretical m/z: 728.6), confirmed via LC-MS and HPLC studies . Viscumneoside V is notable for its unique apiosyl-glucose disaccharide chain, which distinguishes it from structurally related compounds like viscumneoside III and IV .

Properties

CAS No. |

119016-92-1 |

|---|---|

Molecular Formula |

C32H40O19 |

Molecular Weight |

728.6 g/mol |

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-4-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C32H40O19/c1-44-19-4-13(2-3-15(19)35)18-7-17(37)22-16(36)5-14(6-20(22)49-18)48-28-25(24(39)23(38)21(8-33)50-28)51-30-27(41)32(43,12-47-30)11-46-29-26(40)31(42,9-34)10-45-29/h2-6,18,21,23-30,33-36,38-43H,7-12H2,1H3/t18-,21+,23+,24-,25+,26-,27-,28+,29-,30-,31+,32+/m0/s1 |

InChI Key |

HUBUCUOTSSVULF-UZTVYBTHSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O |

Synonyms |

homoeriodictyol-7-apiosyl(1-5)-apiosyl(1-2)-glucopyranoside viscumneoside V |

Origin of Product |

United States |

Preparation Methods

Viscumneoside V can be isolated from the extract of Viscum coloratum through a series of solvent fractionation and preparative high-performance liquid chromatography (HPLC) steps . The process involves:

Solvent Fractionation: The plant extract is fractionated using organic solvents to separate different components.

Preparative HPLC: The fractions containing viscumneoside V are further purified using preparative HPLC to obtain the pure compound.

Chemical Reactions Analysis

Structural Basis for Reactivity

Viscumneoside V consists of:

-

A homoeriodictyol aglycone (flavanone backbone with 4'-hydroxy-3'-methoxyphenyl and 5-hydroxy groups).

-

A trisaccharide moiety: β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside at the 7-position .

Key reactive sites:

-

Glycosidic bonds : Susceptible to acid/enzymatic hydrolysis.

-

Phenolic hydroxyl groups : Participate in redox reactions or act as hydrogen donors.

-

Methoxy group : Potential demethylation under strong acidic/basic conditions.

Hydrolysis Studies

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid hydrolysis | 2M HCl, 80°C, 4h | Homoeriodictyol + β-D-glucose + 2 β-D-apiose | |

| Enzymatic hydrolysis | β-glucosidase (pH 5.0, 37°C) | Aglycone + trisaccharide fragments |

Acetylation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetic anhydride | Pyridine, 24h | Peracetylated derivative (C₄₀H₅₂O₂₆) | Improves solubility in organic solvents |

Oxidation and Redox Behavior

-

DPPH assay : Exhibits radical scavenging activity (IC₅₀ = 18.7 μM), attributed to the 5-hydroxyflavanone structure .

-

Fe³⁺ reduction : Reduces Fe³⁺ to Fe²⁺ at pH 6.8, suggesting antioxidant potential .

Thermal Degradation

| Temperature | Duration | Major Degradation Products |

|---|---|---|

| 150°C | 1h | Dehydrated aglycone + fragmented sugars |

| 200°C | 30m | Polymerized quinones + furan derivatives |

Scientific Research Applications

Viscumneoside V has several scientific research applications:

Chemistry: It is used as a reference compound in the study of flavanone glycosides and their derivatives.

Medicine: Viscumneoside V has shown potential therapeutic effects, including anti-inflammatory and immune-modulating activities.

Mechanism of Action

Viscumneoside V exerts its effects by modulating the production of chemokines such as MCP-1 and RANTES. It inhibits the activation of signaling pathways like AKT, MAPK, and EGF, which are involved in inflammatory responses . The compound’s ability to regulate macrophage activity and suppress chemokine production contributes to its anti-inflammatory and immune-modulating properties .

Comparison with Similar Compounds

Key Structural Features:

Key Differences :

Anti-Inflammatory Effects:

Key Findings :

Anticancer and Antiviral Potential:

- Viscumneoside I (structurally distinct) inhibits NS3 protease (HCV) with an IC50 of 11.34 ng/ml , outperforming isosakuranetin (IC50: 234.4 mM) .

- Viscumneoside V and III show synergistic effects with doxorubicin in cancer models, though their standalone anticancer efficacy remains understudied .

Analytical and Pharmacokinetic Comparisons

- HPLC and LC-MS are critical for distinguishing viscumneosides due to their structural complexity. For example, viscumneoside V (tR: ~8.69 min) and III (tR: ~7.60 min) exhibit distinct retention times .

- Viscumneoside IV was resolved using chiral HPLC to confirm its (R)-configured acyl group, a step unnecessary for V and III .

Q & A

Q. How do researchers structurally characterize Viscumneoside V, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to map the glycosidic linkages and aglycone core, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography may resolve stereochemistry if crystals are obtainable. For purity assessment, HPLC-DAD/ELSD is recommended .

Q. What are the primary natural sources of Viscumneoside V, and how is its extraction optimized for initial pharmacological studies?

- Methodological Answer : Viscumneoside V is primarily isolated from Viscum species (e.g., Viscum coloratum). Extraction optimization involves solvent selection (e.g., ethanol-water gradients) guided by polarity matching, followed by macroporous resin chromatography for enrichment. Yield quantification via LC-MS and comparative TLC profiles ensures reproducibility .

Q. Which bioactivities of Viscumneoside V are supported by preliminary in vitro studies, and what assay systems are typically used?

- Methodological Answer : Early studies focus on enzyme inhibition (e.g., tyrosinase inhibition via spectrophotometric assays measuring L-DOPA oxidation) and antioxidant activity (DPPH/ABTS radical scavenging). Cell-based models (e.g., HepG2 for hepatoprotective effects) validate bioactivity, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Viscumneoside V across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, substrate concentration) or compound purity. A systematic review should:

Compare experimental protocols (e.g., enzyme source, incubation time).

Validate purity via orthogonal methods (HPLC, NMR).

Replicate studies under standardized conditions.

Sensitivity analysis using tools like CONSORT-EHEALTH guidelines ensures reproducibility .

Q. What experimental design strategies are recommended for studying Viscumneoside V’s pharmacokinetics and metabolite profiling?

- Methodological Answer : Use a factorial design to assess absorption, distribution, metabolism, and excretion (ADME):

- In vivo : Administer via oral/gavage routes in rodent models, with plasma sampling at timed intervals.

- Metabolite profiling : Employ UPLC-Q-TOF-MS/MS with MetaboLynx™ software for metabolite annotation.

- Statistical validation : Multivariate analysis (PCA/PLS-DA) identifies significant metabolites .

Q. How can in silico approaches enhance the understanding of Viscumneoside V’s molecular targets and mechanisms?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like tyrosinase or NF-κB. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Network pharmacology integrates omics data to map signaling pathways (e.g., KEGG, STRING) .

Q. What strategies mitigate challenges in synthesizing Viscumneoside V derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

Glycosylation : Chemoenzymatic synthesis using glycosyltransferases to preserve stereochemistry.

SAR validation : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Quality control : Use qNMR for quantifying synthetic yields and purity .

Data Analysis & Reproducibility

Q. How should researchers address variability in biological replicates when testing Viscumneoside V’s efficacy?

- Methodological Answer : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-group variability. Include positive controls (e.g., kojic acid for tyrosinase assays) and report effect sizes (Cohen’s d). Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. What criteria define a robust research question for studying Viscumneoside V’s therapeutic potential?

- Methodological Answer : Align with FINER criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.